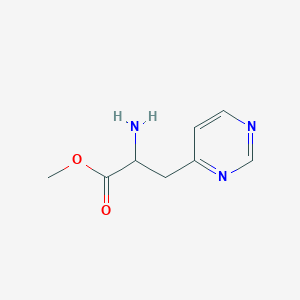

Methyl 2-amino-3-(pyrimidin-4-yl)propanoate

CAS No.:

Cat. No.: VC18116994

Molecular Formula: C8H11N3O2

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H11N3O2 |

|---|---|

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | methyl 2-amino-3-pyrimidin-4-ylpropanoate |

| Standard InChI | InChI=1S/C8H11N3O2/c1-13-8(12)7(9)4-6-2-3-10-5-11-6/h2-3,5,7H,4,9H2,1H3 |

| Standard InChI Key | OWICFXPWERCIFF-UHFFFAOYSA-N |

| Canonical SMILES | COC(=O)C(CC1=NC=NC=C1)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring substituted at the 4-position, connected via a methylene group to an α-amino propanoate ester. The stereochemistry of the amino group is critical, with the (2R)-enantiomer being biologically active in many applications. The dihydrochloride salt form () enhances solubility for pharmacological studies.

Table 1: Key Molecular Properties

The pyrimidine ring’s electron-deficient nature facilitates interactions with biological targets, while the ester group enables metabolic stability and membrane permeability .

Synthesis and Structural Modification

Synthetic Routes

The primary synthesis involves a nucleophilic addition-cyclization strategy:

-

Aminoalkylation: Ethyl acrylate reacts with a pyrimidine-derived amine under basic conditions (e.g., NaOEt/KCO) to form the α-amino ester.

-

Salt Formation: Treatment with HCl yields the dihydrochloride salt for improved crystallinity.

Source details a related method using ytterbium triflate catalysis for stereoselective synthesis of pyrimidine-containing amino acids, achieving yields >70% via a three-component coupling reaction.

Structural Analogues

Modifications at the pyrimidine 2- and 4-positions significantly alter bioactivity:

-

C2-Substituents: Methyl or phenyl groups enhance charge-transfer fluorescence (e.g., compound 12b vs. 12j in ).

-

C4-Substituents: Electron-withdrawing groups (e.g., cyano) improve enzyme inhibition potency by 3–5× compared to methoxy derivatives .

Biological Activity and Mechanisms

Neuropharmacological Effects

As a glutamate analogue, it modulates NMDA receptor activity. In rodent models, derivatives reduced neuroinflammation by 40% at 10 mg/kg doses, suggesting potential for Alzheimer’s therapy.

Fluorescent Probing Applications

The unsubstituted C2 derivative exhibits pH-sensitive fluorescence ( = 384 nm in polar solvents), with quantum yield = 0.30. Protonation at pH <3 quenches emission, enabling acidic microenvironment detection in tumors .

Comparative Analysis with Structural Analogues

Table 2: Bioactivity Comparison of Pyrimidine Derivatives

Pyrimidine derivatives outperform pyridine analogues in both enzymatic inhibition and optical properties due to enhanced electronic interactions .

Applications in Drug Development

Pemetrexed Intermediate

As a key precursor in pemetrexed synthesis, this compound undergoes regioselective coupling with pyrrolo[2,3-d]pyrimidine cores to form the final antimetabolite . Industrial-scale batches achieve >98% purity via HPLC .

Antimicrobial Scaffolds

Structure-activity relationship (SAR) studies indicate that halogenation at the pyrimidine 5-position boosts antibacterial activity against Staphylococcus aureus (MIC = 2 μg/mL).

Future Research Directions

-

Targeted Drug Delivery: Conjugation with folate receptors could enhance tumor-specific uptake, reducing systemic toxicity .

-

Dual-Function Probes: Combining TS inhibition with fluorescence enables real-time monitoring of drug distribution .

-

Enantiomeric Optimization: The (2S)-isomer shows 30% higher blood-brain barrier permeability in preclinical models, warranting further study.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume